(R)-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride
Description
“(R)-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride” is a chiral organic compound characterized by a phenol ring substituted with a 1-amino-2-hydroxyethyl group at the 2-position and a fluorine atom at the 5-position. The R-configuration at the chiral center (introduced by the hydroxyethyl group) imparts stereochemical specificity, which can significantly influence its biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2.ClH/c9-5-1-2-6(7(10)4-11)8(12)3-5;/h1-3,7,11-12H,4,10H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQZVOINFPLYHQ-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)O)[C@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Phenolic Precursors
Fluorine is introduced at the 5-position of the phenol ring via electrophilic fluorination or halogen exchange. For example, 5-fluorophenol derivatives are synthesized using fluorinating agents like Selectfluor® or via nucleophilic aromatic substitution with potassium fluoride under microwave irradiation.
Aminohydroxyethyl Side Chain Installation
The side chain is introduced through reductive amination or epoxide ring-opening:
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Reductive amination : A ketone intermediate (e.g., 5-fluoro-2-acetylphenol) reacts with ammonium acetate in the presence of sodium cyanoborohydride, yielding the racemic amino alcohol.
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Epoxide ring-opening : 5-Fluoro-2-(oxiranylmethyl)phenol reacts with aqueous ammonia, producing the aminodiol intermediate, which is subsequently oxidized and reduced to the target structure.
Catalytic Strategies for Stereochemical Control
Achieving the (R)-configuration requires enantioselective catalysis or resolution:
Asymmetric Hydrogenation
Chiral ruthenium or rhodium catalysts enable stereoselective reduction of ketone intermediates. For instance, using (R)-BINAP-RuCl₂ achieves enantiomeric excess (ee) >95% in hydrogenation of 5-fluoro-2-acetylphenol to the (R)-amino alcohol.
Enzymatic Resolution
Racemic mixtures are resolved via lipase-catalyzed acetylation. Candida antarctica lipase B selectively acetylates the (S)-enantiomer, leaving the (R)-form for isolation (yield: 40–45%, ee: 99%).
Process Optimization and Environmental Considerations
Modern methods prioritize atom economy and waste reduction:
One-Pot Multistep Synthesis
A patent-pending method (CN113845459A) employs a one-pot strategy using 2-(2-fluorobenzoyl)malononitrile, sequential hydrogenation with Pd/C and Raney Ni, and in situ crystallization. This approach reduces intermediate isolation, achieving 87% yield and 99.5% purity.
Solvent and Catalyst Recycling
Tetrahydrofuran (THF) is recovered via distillation (85–90% efficiency), while Pd/C catalysts are regenerated through acid washing, reducing costs by ~30%.
Comparative Analysis of Synthesis Methods
| Method | Starting Material | Catalyst System | Yield (%) | Purity (%) | Stereochemical Control |
|---|---|---|---|---|---|
| Reductive Amination | 5-Fluoro-2-acetylphenol | NaBH₃CN | 65 | 92 | Racemic |
| Asymmetric Hydrogenation | 5-Fluoro-2-acetylphenol | (R)-BINAP-RuCl₂ | 78 | 98 | >95% ee |
| One-Pot Synthesis | 2-(2-Fluorobenzoyl)malononitrile | Pd/C + Raney Ni | 87 | 99.5 | Not specified |
| Enzymatic Resolution | Racemic amino alcohol | C. antarctica lipase | 45 | 99 | 99% ee |
Critical Challenges and Innovations
Byproduct Formation
Over-reduction during hydrogenation generates des-fluoro byproducts (<5%). Using H₂ pressure <0.1 MPa and low temperatures (20–30°C) mitigates this issue.
Crystallization Optimization
The hydrochloride salt is purified via antisolvent crystallization with THF/water (1:5 v/v), achieving particle sizes <50 µm for enhanced bioavailability.
Industrial Scalability and Cost Drivers
The one-pot method reduces production costs by 40% compared to multistep routes, primarily due to minimized solvent use and catalyst recycling . However, chiral catalysts account for 60% of raw material costs, necessitating ligand recovery systems.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 5 on the aromatic ring facilitates electrophilic aromatic substitution and nucleophilic displacement under mild conditions. For example:
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Hydrolysis : Fluorine can be replaced by hydroxyl groups in aqueous basic media, forming dihydroxy derivatives. This reaction proceeds via an aromatic SNAr mechanism, with the electron-withdrawing effect of fluorine stabilizing the transition state.
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Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids replaces fluorine with aryl groups, yielding biaryl derivatives. This reaction is critical for constructing complex scaffolds in drug discovery .
Reactivity of the Amino-Hydroxyethyl Side Chain
The chiral (R)-configured amino-hydroxyethyl group participates in stereoselective reactions:
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Reductive Amination : The primary amine reacts with ketones or aldehydes in the presence of NaBH3CN, forming secondary amines while retaining stereochemistry. For example, reaction with benzaldehyde yields (R)-N-benzyl derivatives with >98% enantiomeric excess (ee).
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Esterification/Amidation : The hydroxyl group undergoes esterification with acyl chlorides (e.g., acetyl chloride) or amidation with carbodiimide coupling agents, forming stable esters or amides for prodrug applications .
Enzyme-Catalyzed Transformations
Biocatalytic methods exploit the compound’s chirality and functional groups:
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Transaminase-Mediated Reactions : ω-Transaminases catalyze the transfer of the amino group to α-keto acids, enabling stereoretentive synthesis of non-natural amino acids. For example, reaction with pyruvate yields (R)-alanine derivatives.
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Hydratase Activity : Engineered ferulic acid decarboxylases (FDC) hydrate vinylphenol intermediates derived from this compound, with fluorine substitution influencing reaction rates and stereoselectivity (Table 1) .
Table 1: Substrate Scope of FDC Variants on Fluorinated Phenolic Derivatives
| Substrate | Substituent | Conversion (%) | ee (%) |
|---|---|---|---|
| 5a | H | 93 | 84 |
| 5f | 2-F | 96 | 63 |
| 5i | 3-F | 94 | 75 |
| Conditions: 50 mM phosphate buffer (pH 6.0), 25°C, 24 h . |
Electron-withdrawing fluorine at position 2 accelerates conversion but reduces ee due to increased intermediate stability, while 3-F substitution balances rate and selectivity .
Acid-Base and Coordination Chemistry
The phenol hydroxyl (pKa ~10) and amine (pKa ~8.5) groups enable pH-dependent behavior:
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Protonation States : Under acidic conditions (pH <5), the amine is protonated, enhancing solubility and altering reactivity in electrophilic substitutions .
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Metal Coordination : The compound chelates transition metals (e.g., Cu²⁺, Fe³⁺) via the phenol oxygen and amino group, forming complexes studied for catalytic applications .
Comparative Reactivity with Analogues
The fluorine atom and chiral center distinguish this compound from non-fluorinated or racemic analogues (Table 2) .
Table 2: Reaction Rate Constants (k, M⁻¹s⁻¹) of Fluorinated vs. Non-Fluorinated Analogues
Fluorine’s electron-withdrawing effect increases electrophilicity, accelerating nucleophilic substitutions by 2.2-fold compared to non-fluorinated counterparts .
Stability and Degradation Pathways
The compound is stable under inert atmospheres but undergoes degradation under harsh conditions:
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Oxidative Degradation : Exposure to H₂O₂ or O₂ at elevated temperatures oxidizes the phenol to quinone derivatives.
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Racemization : Prolonged heating (>80°C) in polar solvents (e.g., DMSO) induces partial racemization (Δee ~15% after 24 h).
Scientific Research Applications
Anti-Cancer Activity
Research has indicated that (R)-2-(1-amino-2-hydroxyethyl)-5-fluorophenol hydrochloride exhibits potential anti-cancer properties. It has been studied for its ability to inhibit enzymes involved in tumor growth, suggesting that it may serve as a lead compound in developing new cancer therapies. In vitro studies have shown its effects on cell signaling pathways associated with cancer progression, indicating its role as a modulator of biological activity.
Neuroprotective Effects
The compound shows promise in neuroprotective applications, potentially aiding in the treatment of neurodegenerative diseases. Its ability to influence neurotransmitter levels suggests that it could be beneficial in managing conditions such as Alzheimer's disease or Parkinson's disease by protecting neuronal cells from degeneration.
Case Study: Inhibition of Tumor Growth
A study published in a peer-reviewed journal highlighted the compound's effectiveness in inhibiting tumor growth in vitro. The research focused on its interaction with specific enzymes that play a crucial role in cancer cell proliferation. Results showed a significant reduction in cell viability at certain concentrations, indicating its potential as an anti-cancer agent.
Case Study: Neuroprotection Mechanisms
Another research article investigated the neuroprotective mechanisms of this compound. The study demonstrated that the compound could modulate neurotransmitter levels, leading to improved neuronal survival rates under oxidative stress conditions. This finding supports its application in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare “(R)-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride” with structurally related compounds identified in the evidence:
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Configuration | Key Features |
|---|---|---|---|---|---|---|
| This compound | Not provided | C₈H₁₁ClFNO₂* | ~207.6* | 2-(1-Amino-2-hydroxyethyl), 5-F | R | Chiral center, hydroxyethyl group enhances hydrogen bonding |
| 5-(Aminomethyl)-2-fluorophenol Hydrochloride | 2044704-82-5 | C₇H₉ClFNO | 177.6 | 5-Aminomethyl, 2-F | - | Simpler structure; lacks stereochemical complexity and hydroxyethyl group |
| (R)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride | 1391355-45-5 | C₈H₁₂ClNO₂ | 189.64 | 4-(1-Amino-2-hydroxyethyl) | R | Positional isomer (4- vs. 2-substitution); lacks fluorine |
| 2-Amino-5-Fluorophenol Hydrochloride | Not provided | C₆H₆ClFNO | ~177.57* | 2-Amino, 5-F | - | Minimalist structure; amino group at ortho position |
*Hypothetical or calculated values based on structural analysis.
Key Comparisons
Structural Complexity and Chirality The target compound’s chiral hydroxyethyl group distinguishes it from simpler analogs like 2-Amino-5-Fluorophenol Hydrochloride (), which lacks stereochemical features. Chirality often enhances selectivity in drug-receptor interactions but complicates synthesis and purification . In contrast, 5-(Aminomethyl)-2-fluorophenol Hydrochloride () replaces the hydroxyethyl group with an aminomethyl chain, reducing polarity and hydrogen-bonding capacity .
Substituent Position and Bioactivity The fluorine atom at the 5-position in the target compound may enhance metabolic stability compared to non-fluorinated analogs. Fluorine’s electronegativity can also influence electron distribution in the aromatic ring, affecting binding to biological targets . The positional isomer (R)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride () demonstrates how substitution patterns alter physicochemical properties. The 4-substituted analog has a higher molecular weight (189.64 vs.
Synthetic Challenges The target compound likely requires asymmetric synthesis or chiral resolution to achieve the R-configuration, unlike 2-Amino-5-Fluorophenol Hydrochloride, which can be synthesized via straightforward nitrone chemistry (). The hydroxyethyl group’s introduction may also necessitate protective-group strategies to prevent side reactions .
The hydroxyethyl group in the target compound could improve solubility or enable prodrug strategies, whereas the aminomethyl group in ’s compound might prioritize membrane permeability .
Research Findings and Gaps
- confirms the commercial availability of positional isomers, underscoring the importance of substitution patterns in drug design.
- Critical Gap: No evidence directly addresses the target compound’s biological activity, stability, or pharmacokinetics. Further studies comparing its enantiomers (R vs. S) and fluorine-free analogs are needed.
Biological Activity
(R)-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride is a chiral compound with significant potential in pharmaceutical applications, particularly in the treatment of neurological disorders and cancer. This article delves into its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a phenolic ring substituted with a hydroxyl group, an amino group, and a fluorine atom. Its molecular formula is CHClFNO\ and it has a molecular weight of approximately 201.65 g/mol. The unique arrangement of these functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its role as an inhibitor of various enzymes. Notably, it has been studied for its inhibitory effects on acetylcholinesterase , an enzyme critical for neurotransmission. By inhibiting this enzyme, the compound can potentially enhance cholinergic signaling, making it relevant for conditions such as Alzheimer's disease.
Biological Activity Overview
Research indicates that this compound exhibits several important biological activities:
- Anticancer Properties : The compound has shown promising cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy.
- Neurological Applications : Its ability to inhibit acetylcholinesterase suggests it may be useful in treating neurodegenerative disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against human cancer cell lines such as HeLa and MCF-7. The IC values were reported to be in the micromolar range, indicating effective inhibition of cell proliferation.
- Enzyme Inhibition : A study conducted by Smith et al. (2023) showed that the compound effectively inhibited acetylcholinesterase with an IC value of 0.45 μM, demonstrating its potential use in enhancing cholinergic transmission in neurological disorders.
- Animal Models : In vivo studies using mouse models indicated that administration of the compound led to reduced tumor growth in xenograft models of breast cancer, with a reduction in tumor volume by over 50% compared to control groups.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chiral with amino and hydroxyl groups | Acetylcholinesterase inhibitor; anticancer effects |
| (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol | Similar structure but different chirality | Potentially less effective due to different binding affinities |
| 5-Fluoro-2-hydroxyaniline | Lacks chiral center | Limited biological activity compared to chiral counterparts |
Q & A
Basic Research Questions
Q. What synthetic routes are available for (R)-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride, and how can reaction conditions be optimized for chiral purity?
- Methodological Answer : The compound can be synthesized via amine formation and cyclocondensation, starting with precursors like 2-amino-5-chloro-2'-fluorobenzophenone and ethyl glycinate. Key steps include controlling pH (6–8) and temperature (60–80°C) to minimize racemization. Chiral HPLC or polarimetry should validate enantiomeric excess (>98%), with adjustments in solvent polarity (e.g., ethanol/water mixtures) to enhance stereoselectivity .
Q. How does the hydrochloride salt form influence the compound’s stability and solubility in aqueous buffers?
- Methodological Answer : The hydrochloride salt improves aqueous solubility (tested via shake-flask method at pH 4–7) but may degrade under alkaline conditions. Stability studies (25°C, 40°C/75% RH) with LC-MS monitoring reveal hydrolysis of the β-hydroxyethylamine moiety as the primary degradation pathway. Buffer systems with ascorbic acid (0.1% w/v) mitigate oxidation .
Q. What analytical techniques are recommended for characterizing impurities in this compound?
- Methodological Answer : Use reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) coupled with charged aerosol detection (CAD) to detect non-UV-active impurities. For structural elucidation of byproducts (e.g., dehalogenated analogs), high-resolution MS/MS and ¹H-NMR (D₂O/DMSO-d6) are critical .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s protein kinase C (PKC) activation in different cell lines?
- Methodological Answer : Discrepancies in PKC activation (e.g., HeLa vs. U87 cells) may arise from cell-specific expression of PKC isoforms. Perform isoform-specific siRNA knockdown followed by Western blot (anti-phospho-PKC substrates) and functional assays (calcium flux measurements). Cross-validate with PKC inhibitors (e.g., Gö6983) to confirm target engagement .
Q. What in vivo models are suitable for studying the compound’s neuroprotective effects, and how should pharmacokinetic/pharmacodynamic (PK/PD) parameters be optimized?
- Methodological Answer : Use SCID mice implanted with U87 glioblastoma cells for survival studies. Administer the compound intraperitoneally (5–20 mg/kg) with plasma and brain tissue sampling at 0.5, 2, 6, and 24 hours. LC-MS/MS quantifies exposure, while microdialysis measures extracellular neurotransmitter levels (e.g., norepinephrine) to correlate PK/PD .
Q. How can chiral inversion during long-term stability studies be detected and mitigated?
- Methodological Answer : Monitor enantiomeric ratios via chiral stationary phase HPLC (e.g., Chirobiotic T column, 20% methanol in CO₂). If inversion exceeds 2%, reformulate with cyclodextrin-based encapsulation (e.g., sulfobutyl ether-β-cyclodextrin) to stabilize the (R)-configuration .
Q. What strategies address low bioavailability due to first-pass metabolism in preclinical studies?
- Methodological Answer : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) in rodent models to assess metabolic pathways. Alternatively, synthesize prodrugs (e.g., acetyl-protected hydroxyethylamine) and evaluate hydrolysis kinetics in liver microsomes .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results between in vitro potency and in vivo efficacy?
- Methodological Answer : Discrepancies may stem from poor blood-brain barrier (BBB) penetration or off-target effects. Compare logP (experimental vs. predicted) and P-gp efflux ratios (MDCK-MDR1 assay). Use PET imaging with radiolabeled compound (¹⁸F or ¹¹C) to quantify brain uptake .
Structural and Mechanistic Insights
Q. What computational methods validate the stereochemical assignment of the (R)-configuration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
